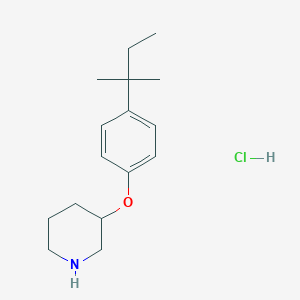
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride
Übersicht
Beschreibung
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring attached to a phenyl group with a tert-pentyl substituent. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1219982-36-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may influence receptor binding and enzyme activity, which can lead to therapeutic effects such as analgesic and anti-inflammatory properties.
Interaction with Receptors
Research indicates that compounds with similar structures often exhibit affinity for histamine receptors and sigma receptors. For instance, dual piperidine-based ligands have shown significant interactions with the human H3 receptor, suggesting that this compound may also display similar receptor-binding capabilities .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits various biological activities:
- Cholinesterase Inhibition : Compounds in this class have been studied for their potential as cholinergic enhancers, which are crucial in treating neurodegenerative diseases like Alzheimer's .
- Receptor Affinity : The compound has shown promising results in binding assays, indicating potential therapeutic applications in pain management and neurological disorders .
Case Studies
- Pain Management : A study on piperidine derivatives highlighted the analgesic potential of compounds structurally related to this compound. These compounds demonstrated efficacy in models of nociceptive and neuropathic pain .
- Cancer Research : The overexpression of certain targets associated with cancer has led researchers to explore piperidine derivatives for their ability to inhibit specific methyltransferases involved in tumor progression .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine hydrochloride | Similar piperazine structure | Different pharmacological properties |
| 4-(4-Piperidinyl)phenylmethanol hydrochloride | Another piperidine derivative | Distinct chemical and biological activities |
| Dual Piperidine-based ligands | Piperidine with varied substituents | High affinity for H3 and sigma receptors |
The uniqueness of this compound lies in its specific substitutions that may enhance its binding affinity and selectivity compared to these analogs.
Eigenschaften
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNUTIGEUWVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















